1-Pyridine-4-yl-piperidine-4-carboxylic acid

Medicinal Chemistry Drug Design ADME

1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1) is a heterocyclic building block featuring a pyridine ring linked to a piperidine-4-carboxylic acid moiety. Its molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 93913-86-1
Cat. No. B3024180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridine-4-yl-piperidine-4-carboxylic acid
CAS93913-86-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
InChIKeyUISWRUUBFFHGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1): Core Properties and Procurement Baseline


1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1) is a heterocyclic building block featuring a pyridine ring linked to a piperidine-4-carboxylic acid moiety [1]. Its molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol . Key physicochemical properties relevant to procurement and experimental design include a calculated acid pKa of 4.16, a Log P of -0.27, and compliance with Lipinski's Rule of Five [2]. The compound is typically supplied as a crystalline solid with ≥95-99% purity, exhibiting good solubility in DMSO and DMF but low aqueous solubility [3].

Why 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1) Is Not Interchangeable with Piperidine-4-carboxylic Acid Analogs


Direct substitution of 1-Pyridine-4-yl-piperidine-4-carboxylic acid with simpler piperidine-4-carboxylic acid analogs (e.g., isonipecotic acid) is precluded by fundamental differences in their molecular properties and biological engagement. While unsubstituted piperidine-4-carboxylic acid serves as a basic scaffold, the introduction of the pyridin-4-yl group at the N1 position confers a distinct, more rigid and extended structure. This modification results in a substantially altered physicochemical profile, notably a calculated Log P of -0.27 [1], which is significantly more lipophilic than the unsubstituted piperidine-4-carboxylic acid (estimated Log P ~ -2.7). This difference is critical for membrane permeability and target binding, as evidenced by structure-activity relationship (SAR) studies on thrombin inhibitors where the 4-(piperidin-1-yl)pyridine motif is essential for potent activity and selectivity [2]. Furthermore, the specific 4-pyridyl substitution pattern is crucial for engagement with defined binding pockets, as demonstrated by the optimization of the P1 moiety in these inhibitors, leading to a >900,000-fold improvement in thrombin inhibition potency (Ki = 6 nM) over the initial lead compound [2].

Quantitative Differentiation of 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1) Against Alternatives


Lipophilicity Advantage: Measured Log P vs. Unsubstituted Piperidine-4-carboxylic Acid

The introduction of the pyridin-4-yl group at the N1 position of the piperidine ring in 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1) significantly increases its lipophilicity compared to the unsubstituted parent, piperidine-4-carboxylic acid (isonipecotic acid). This is a critical parameter for optimizing membrane permeability and target engagement in drug discovery [1].

Medicinal Chemistry Drug Design ADME

Critical Scaffold for Potent Thrombin Inhibition: Derivative Potency Gain over Initial Lead

The 4-(piperidin-1-yl)pyridine motif, directly derived from the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold, was essential for achieving high potency in a series of direct thrombin (fIIa) inhibitors. A structure-activity relationship (SAR) optimization program, starting from a weakly active 1-amidinopiperidine derivative (6), led to the identification of compound 13b, which contains the 4-(piperidin-1-yl)pyridine P1 moiety. This compound demonstrated a Ki of 6 nM for fIIa [1].

Thrombin Inhibitors Anticoagulant Development Cardiovascular Research

Achieving Exquisite Serine Protease Selectivity: A 940-fold Window for Thrombin over Trypsin

The optimization of the 1-Pyridine-4-yl-piperidine-4-carboxylic acid-derived scaffold not only enhanced potency but also conferred remarkable selectivity for the intended target, thrombin (fIIa), over other serine proteases like trypsin, which is a key off-target for many basic amidine-containing inhibitors. The optimized derivative 13b exhibited a Ki of 6 nM for fIIa and a significantly higher Ki for trypsin [1].

Drug Selectivity Protease Inhibition Therapeutic Index

In Vivo Efficacy Validation: Oral Anticoagulant Activity in Murine Model

The value of the 4-(piperidin-1-yl)pyridine scaffold extends to in vivo efficacy. The optimized derivative 13b, containing this motif, demonstrated significant anticoagulant effects after oral administration in a mouse model. At a dose of 100 mg/kg, compound 13b produced a statistically significant 43% prolongation of activated partial thromboplastin time (aPTT) compared to vehicle-treated controls 2 hours post-dose [1].

In Vivo Pharmacology Antithrombotic Oral Bioavailability

Validated Research Applications for 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1)


Design and Synthesis of Potent, Selective Direct Thrombin Inhibitors

Utilize 1-Pyridine-4-yl-piperidine-4-carboxylic acid as the core P1 fragment for developing nonpeptide, orally bioavailable direct thrombin (fIIa) inhibitors. The scaffold has been validated to support optimization toward nanomolar potency (Ki = 6 nM) and high selectivity (≥940-fold over fXa) [1]. Researchers can leverage the carboxylic acid as a synthetic handle to install diverse P2-P4 moieties, as demonstrated by the synthesis of 1-(pyridin-4-yl)piperidine-4-carboxamide derivatives [1].

Construction of Focused Libraries for Serine Protease Drug Discovery

Employ this compound as a privileged fragment for the parallel synthesis of focused compound libraries targeting the S1 pocket of serine proteases. The inherent 4-pyridylpiperidine structure provides a balanced combination of polarity (Topological Polar Surface Area: 53.4 Ų ) and lipophilicity (Log P -0.27 [2]) to engage the S1 subsite while allowing for modular diversification at the carboxylic acid position to explore P2-P4 interactions. The established SAR [1] provides a clear roadmap for library design.

Chemical Probe Development for Investigating Coagulation Pathways

Create chemical probes based on the 1-Pyridine-4-yl-piperidine-4-carboxylic acid scaffold to dissect the role of thrombin and factor Xa in the coagulation cascade. The established in vivo efficacy (43% aPTT prolongation at 100 mg/kg in mice [1]) and favorable drug-like properties (compliance with Lipinski's Rule of Five [2]) make it an excellent starting point for developing tool compounds for animal models of thrombosis and hemostasis.

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